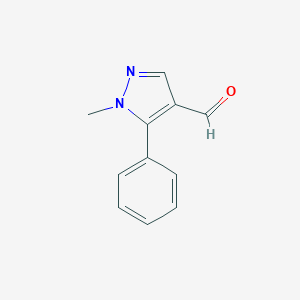

1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-5-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMVCAXLQMJYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383697 | |

| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154927-01-2 | |

| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. At the heart of this chemical versatility lies the potential for substitution at various positions around the ring, enabling the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets. This guide focuses on a specific, yet highly significant, member of this class: 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde . With the Chemical Abstracts Service (CAS) number 154927-01-2 , this compound serves as a critical intermediate in the synthesis of more complex, biologically active molecules. Its aldehyde functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 154927-01-2[1] |

| Molecular Formula | C₁₁H₁₀N₂O[1] |

| Molecular Weight | 186.21 g/mol [2] |

| Appearance | Light orange crystalline powder[2] |

| Storage Conditions | 0-8°C[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved through a two-step process, beginning with the formation of a hydrazone followed by cyclization and formylation via the Vilsmeier-Haack reaction. This classical reaction in organic chemistry is a powerful tool for the introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring.

Part 1: Hydrazone Formation

Part 2: Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier-Haack reagent, a complex of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a key player in the synthesis of pyrazole-4-carbaldehydes.[5] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then acts as the formylating agent.

Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of a 1,5-disubstituted pyrazole-4-carbaldehyde, adapted from established methodologies for analogous compounds.[6][7]

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of the appropriate acetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a few drops of glacial acetic acid to act as a catalyst.

-

Add the corresponding hydrazine (e.g., methylhydrazine for a 1-methyl substituent) (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The precipitated hydrazone is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Vilsmeier-Haack Reaction

-

In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.

-

To this freshly prepared reagent, add the hydrazone intermediate from Step 1 (1 equivalent) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours (the reaction progress should be monitored by TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[6]

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile precursor for the synthesis of a multitude of biologically active compounds. The aldehyde group is readily transformed into a wide range of other functional groups and can participate in various condensation reactions to build more complex molecular architectures.

Anti-inflammatory and Analgesic Agents

A significant body of research has focused on the development of pyrazole-based compounds as anti-inflammatory and analgesic agents.[8][9] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11][12] The overproduction of prostaglandins by COX-2 is a hallmark of many inflammatory conditions. By inhibiting this enzyme, pyrazole derivatives can effectively reduce inflammation and pain. The core pyrazole scaffold of this compound is a key feature in many known COX-2 inhibitors. The aldehyde functionality allows for the facile introduction of various side chains and heterocyclic rings, which can enhance the potency and selectivity for COX-2 over the constitutive COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Sources

- 1. This compound | CAS 154927-01-2 [matrix-fine-chemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ias.ac.in [ias.ac.in]

- 4. orgchemres.org [orgchemres.org]

- 5. asianpubs.org [asianpubs.org]

- 6. jpsionline.com [jpsionline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. sciencescholar.us [sciencescholar.us]

- 9. mdpi.com [mdpi.com]

- 10. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry, belonging to the pyrazole class of compounds renowned for their diverse pharmacological activities.[1][2][3]

Core Compound Profile and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C5 position, and a formyl (aldehyde) group at the C4 position. The aldehyde functionality, in particular, renders it a versatile intermediate for the synthesis of more complex molecular architectures through reactions like condensation and nucleophilic addition.[4]

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [5] |

| Molecular Weight | 186.21 g/mol | [5] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 154927-01-2 | |

| Appearance | Light orange to yellow crystalline powder | [4] (Isomer data) |

| Purity | ≥ 95% (by NMR) | [4] (Isomer data) |

| Storage Conditions | Store at 0-8°C | [4] (Isomer data) |

Synthesis Protocol: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8] The reaction proceeds via cyclization and formylation of a suitable hydrazone precursor.

Rationale and Mechanism

The Vilsmeier-Haack reaction is chosen for its high efficiency and regioselectivity in formylating pyrazole systems. The mechanism involves two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

-

Electrophilic Aromatic Substitution: The hydrazone precursor undergoes an intramolecular cyclization, driven by the Vilsmeier reagent, to form the pyrazole ring. The newly formed ring is electron-rich enough to be attacked by the chloroiminium ion, leading to the introduction of the formyl group at the C4 position after hydrolysis.

The workflow for this synthesis is a validated, two-step process.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on established literature procedures. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1: Synthesis of the Precursor, Acetophenone Methylhydrazone

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10 mmol, 1.20 g) and absolute ethanol (50 mL).

-

Begin stirring and add methylhydrazine (10 mmol, 0.46 g) dropwise.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the acetophenone methylhydrazone precursor.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a three-necked 250 mL round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 30 mL).

-

Cool the flask to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 30 mmol, 4.59 g) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent.

-

After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

-

Slowly add the acetophenone methylhydrazone precursor (10 mmol, 1.48 g) portion-wise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 5-7 hours.[8] Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto 200 g of crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.

-

The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.[2][3][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR provides information on the proton environment. Expected signals include a singlet for the aldehydic proton (~9-10 ppm), aromatic protons for the phenyl ring (~7-8 ppm), a singlet for the pyrazole ring proton, and a singlet for the N-methyl protons.

-

¹³C-NMR will show characteristic peaks for the carbonyl carbon of the aldehyde (~180-190 ppm), as well as carbons of the pyrazole and phenyl rings.[3]

-

-

Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. A strong absorption band around 1670-1690 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[9] C=N and C=C stretching vibrations from the pyrazole and phenyl rings will also be present.[2]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 186.21.[12]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the theoretical values for the molecular formula C₁₁H₁₀N₂O.

Applications in Drug Discovery and Development

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[5][13] Pyrazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer and inflammatory conditions.[5][14]

Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][13] Many pyrazole-containing compounds have been designed as potent kinase inhibitors.[5][13][15][16][17] The core structure of this compound serves as an excellent starting point for synthesizing libraries of potential kinase inhibitors. The aldehyde group can be readily modified to introduce various side chains designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.

A particularly relevant target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[16]

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based compounds.

Anti-Inflammatory Potential

Conclusion

This compound is a compound of significant interest due to its accessible synthesis via the Vilsmeier-Haack reaction and its versatile aldehyde functionality. Its core pyrazole structure is a proven pharmacophore, positioning this molecule as a valuable intermediate for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The methodologies and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related heterocyclic compounds.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Harthi, S. E. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7335. [Link]

-

Sang, P., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Naureen, H., et al. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 22(8), 1339. [Link]

-

Gherman, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(11), 9237. [Link]

-

Shaikh, M. S., et al. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7). [Link]

-

Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). [Link]

-

Potopnyk, M. A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]

-

Di Micco, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1699. [Link]

-

Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(20), 7114. [Link]

-

Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [https://www.semantic scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Zolfigol/046e01a89c926c48f8c47464198c61099276d4a8]([Link] scholar.org/paper/Synthesis-of-poly-functionalized-pyrazoles-under-Popov-Zolfigol/046e01a89c926c48f8c47464198c61099276d4a8)

-

Witulski, B., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6614. [Link]

-

Kumar, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28247-28276. [Link]

-

Al-Shdefat, R., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Research, 73(08), 433-444. [Link]

-

Sathiyaseelan, M., et al. (2016). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science, 4(2), 172-179. [Link]

-

Kumar, A., et al. (2015). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. Der Pharma Chemica, 7(1), 133-139. [Link]

-

Nuta, D. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

-

Kamal, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 229-252. [Link]

-

Raj, V., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 239-245. [Link]

-

PubChem. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. degres.eu [degres.eu]

- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. ijacskros.com [ijacskros.com]

- 10. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

- 13. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide will delve into the interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of the molecule.

Introduction

This compound, with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Accurate characterization of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds. In the absence of experimentally acquired spectra for this specific molecule, this guide will utilize predicted data from reputable spectroscopic prediction tools to provide a foundational understanding of its spectral characteristics.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with its key functional groups, is depicted below.

Figure 1: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized in the table below.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.0 | s | 1H | Pyrazole H-3 |

| ~7.5 - 7.3 | m | 5H | Phenyl protons |

| ~3.8 | s | 3H | Methyl protons (-CH₃) |

Data predicted using online NMR prediction tools.[3][4][5]

Interpretation of the ¹H NMR Spectrum

The downfield singlet at approximately 9.8 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the aromatic pyrazole ring. The singlet at around 8.0 ppm is assigned to the proton at the C-3 position of the pyrazole ring. The multiplet observed in the range of 7.3-7.5 ppm corresponds to the five protons of the phenyl group. The upfield singlet at approximately 3.8 ppm is attributed to the three protons of the methyl group attached to the nitrogen atom of the pyrazole ring.

Experimental Protocol for ¹H NMR Spectroscopy

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum is detailed below.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbon (C=O) |

| ~145 | Pyrazole C-5 |

| ~140 | Pyrazole C-3 |

| ~130 | Phenyl C-1' (ipso) |

| ~129 | Phenyl C-2', C-6' |

| ~128 | Phenyl C-4' |

| ~127 | Phenyl C-3', C-5' |

| ~115 | Pyrazole C-4 |

| ~38 | Methyl carbon (-CH₃) |

Data predicted using online NMR prediction tools.[3][4][5]

Interpretation of the ¹³C NMR Spectrum

The most downfield signal, expected around 185 ppm, is characteristic of the carbonyl carbon of the aldehyde group. The signals for the pyrazole ring carbons are predicted to appear between 115 and 145 ppm. The phenyl group carbons are expected in the 127-130 ppm range, with the ipso-carbon (attached to the pyrazole ring) appearing at a slightly different chemical shift. The upfield signal at approximately 38 ppm is assigned to the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~2950 | Weak | C-H stretching (aliphatic -CH₃) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1680 | Strong | C=O stretching (aldehyde) |

| ~1590, ~1490 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1450 | Medium | C-H bending (-CH₃) |

| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Data predicted using online IR spectrum prediction tools.[6][7][8]

Interpretation of the IR Spectrum

The most prominent absorption band is expected around 1680 cm⁻¹, corresponding to the C=O stretching vibration of the aldehyde group. The presence of two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of an aldehyde. Aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear near 2950 cm⁻¹. The C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1490-1590 cm⁻¹ region. Strong bands in the fingerprint region, around 760 cm⁻¹ and 690 cm⁻¹, are indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 186 | Molecular ion [M]⁺ |

| 185 | [M-H]⁺ |

| 157 | [M-CHO]⁺ |

| 109 | [M-C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Data predicted using online mass spectrometry prediction tools.[9][10][11][12][13]

Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ is predicted to be at an m/z of 186, which corresponds to the molecular weight of the compound. A significant peak at m/z 185 would result from the loss of a hydrogen atom. The loss of the formyl radical (-CHO) would lead to a fragment at m/z 157. Cleavage of the phenyl group would result in a fragment at m/z 109. The presence of a peak at m/z 77 is a strong indicator of the phenyl cation [C₆H₅]⁺.

Figure 3: General workflow of a mass spectrometry experiment.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectra offers valuable insights into the structural characteristics of this molecule. While predicted data serves as a useful guide, experimental verification is essential for unequivocal structure confirmation. The protocols and interpretations provided herein are intended to assist researchers in the analysis and characterization of this and similar pyrazole derivatives.

References

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret. YouTube. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

Calistry. Mass Spectroscopy Fragment Finder Calculator. [Link]

-

University of Washington. Data Analysis Tools. [Link]

-

Cheminfo.org. IR Spectra Predicting Tools. [Link]

-

Aalto Research Portal. Machine learning for spectroscopic properties of organic molecules. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

NMRium. Predict - NMRium demo. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

Prot pi. Mass Spec Simulator. [Link]

-

Cheminfo.org. Mass spectrum and isotopic distribution for a chemical structure. [Link]

Sources

- 1. PROSPRE [prospre.ca]

- 2. journals.iucr.org [journals.iucr.org]

- 3. youtube.com [youtube.com]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 7. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 8. m.youtube.com [m.youtube.com]

- 9. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 10. UWPR [proteomicsresource.washington.edu]

- 11. acdlabs.com [acdlabs.com]

- 12. Prot pi | Mass Spec Simulator [protpi.ch]

- 13. Mass spectrum and isotopic distribution for a chemical structure [cheminfo.org]

Mass Spectrometry of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. We delve into the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to this molecule, detailing a step-by-step analytical protocol, and providing an in-depth interpretation of its predicted mass spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel chemical entities.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring system that has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique chemical properties and metabolic stability have led to its incorporation into a wide array of approved therapeutic agents, including treatments for cancer, viral infections, and inflammatory diseases.[1][2][3][4][5] Compounds like this compound serve as versatile synthetic intermediates, often synthesized via methods like the Vilsmeier-Haack reaction, for building more complex, biologically active molecules.[6][7][8][9][10]

Given its role as a critical building block, the unambiguous structural confirmation of this and related pyrazole derivatives is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns.[11] This guide will focus on the application of Electron Ionization Mass Spectrometry (EI-MS), a robust technique for analyzing volatile, small organic molecules.

Foundational Principles: Ionization and Fragmentation

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M•+) .[12] The M•+ peak in the mass spectrum provides the molecular weight of the compound. For this compound (C₁₁H₁₀N₂O), the expected nominal molecular weight is 186 g/mol .[13]

These molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals.[12] The fragmentation process is not random; it follows predictable chemical pathways governed by the structure of the molecule, such as the stability of the resulting ions and neutral losses.[11] Analyzing this fragmentation pattern is akin to assembling a molecular puzzle, allowing for detailed structural elucidation.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing this compound due to its volatility. The gas chromatograph separates the analyte from the solvent and any impurities before it enters the mass spectrometer.

Sample Preparation

Effective sample preparation is crucial for acquiring high-quality data and preventing instrument contamination.

-

Solvent Selection: Dissolve the analyte in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.[14] Avoid non-volatile solvents.

-

Concentration: Prepare a solution at a concentration of approximately 100 µg/mL to 1 mg/mL.

-

Filtration: Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter into a clean glass GC vial.[14]

Instrumental Parameters

The following table outlines a standard set of parameters for a typical GC-MS system.[15][16]

| Parameter | Setting | Rationale |

| GC Inlet | Splitless Injection, 250 °C | Ensures efficient vaporization and transfer of the analyte onto the column for trace analysis. |

| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column providing good separation for a wide range of organic molecules. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A typical temperature program to ensure good peak shape and elution of the analyte. |

| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |

| MS Interface | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy promotes reproducible fragmentation for library matching. |

| Mass Analyzer | Quadrupole | |

| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |

Workflow Diagram

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is predicted to exhibit a distinct pattern of fragments that provides a structural fingerprint. Aromatic and heterocyclic systems typically produce a relatively stable molecular ion.[17]

The Molecular Ion (M•+)

The molecular ion peak should appear at m/z 186 . Its presence and relative intensity confirm the molecular weight of the compound.

Key Fragmentation Pathways

The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable carbocations, particularly resonance-stabilized species.[12]

-

α-Cleavage at the Aldehyde: A primary and highly characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group.[17][18] This results in a stable acylium ion.

-

[M - H]⁺ at m/z 185: This is often a very prominent peak, sometimes even more intense than the molecular ion.

-

-

Loss of the Formyl Group: The subsequent loss of a neutral carbon monoxide (CO) molecule from the [M-H]⁺ ion is a classic fragmentation pathway for aldehydes.[17][19]

-

[M - H - CO]⁺ or [M - CHO]⁺ at m/z 157: This fragment corresponds to the 1-methyl-5-phenyl-pyrazole cation.

-

-

Formation of the Phenyl Cation: Cleavage of the bond between the pyrazole ring and the phenyl group can lead to the formation of the highly stable phenyl cation.

-

[C₆H₅]⁺ at m/z 77: The presence of a peak at m/z 77 is a strong indicator of a phenyl substituent.

-

-

Pyrazole Ring Fragmentation: Pyrazole rings themselves undergo characteristic fragmentation, often involving the loss of HCN or N₂ after initial bond cleavages.[20][21][22]

-

Loss of HCN from m/z 157: The fragment at m/z 157 could lose a molecule of hydrogen cyanide, leading to a peak at m/z 130 .

-

Predicted Fragmentation Diagram

Summary of Predicted Fragments

| m/z Value | Proposed Ion Structure | Neutral Loss | Significance |

| 186 | [C₁₁H₁₀N₂O]⁺• | - | Molecular Ion (M•+) |

| 185 | [M - H]⁺ | H• | Characteristic of an aromatic aldehyde |

| 157 | [M - CHO]⁺ | CHO• | Loss of the formyl group |

| 130 | [C₉H₈N]⁺ | HCN | Pyrazole ring fragmentation |

| 77 | [C₆H₅]⁺ | C₄H₄N₂ | Phenyl group fragment |

Conclusion

The mass spectrometric analysis of this compound by EI-MS provides a wealth of structural information. By carefully preparing the sample and using standard GC-MS parameters, a reproducible mass spectrum can be obtained. The interpretation of this spectrum, guided by established principles of fragmentation chemistry, allows for confident structural verification. The key fragments—the molecular ion at m/z 186, the [M-H]⁺ ion at m/z 185, the [M-CHO]⁺ ion at m/z 157, and the phenyl cation at m/z 77—collectively form a unique fingerprint that confirms the identity of this important synthetic intermediate, thereby supporting the rigorous demands of modern drug discovery and development.

References

-

Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link][1]

-

Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved from [Link][2]

-

Asati, V., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link][3]

-

Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link][4]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link][5]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link][6]

-

National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link][7]

-

Indian Journal of Advances in Chemical Science. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Retrieved from [Link][8]

-

Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link][9]

-

Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link][10]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link][17]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link][19]

-

University of Melbourne. (2026). STANDARD OPERATING PROCEDURE. Retrieved from [Link][15]

-

EPA. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link][16]

-

SlideShare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link][18]

-

Royal Society of Chemistry. (1967). Electron-impact induced fragmentations of pyrazoles. Retrieved from [Link][20]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][14]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][11]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link][21]

-

Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link][22]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link][12]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijacskros.com [ijacskros.com]

- 9. degres.eu [degres.eu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. 154927-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Sample preparation GC-MS [scioninstruments.com]

- 15. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. archive.nptel.ac.in [archive.nptel.ac.in]

- 18. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 19. whitman.edu [whitman.edu]

- 20. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. BiblioBoard [openresearchlibrary.org]

An In-Depth Technical Guide to the Predicted Crystal Structure of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The specific derivative, 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2), represents a key intermediate for the synthesis of advanced pharmaceutical agents. While a definitive crystal structure for this exact compound is not publicly available in crystallographic databases, a robust and scientifically rigorous understanding of its solid-state conformation and supramolecular architecture can be achieved through a comparative analysis of closely related, structurally resolved analogues. This guide provides a predictive analysis of its crystal structure, leveraging high-quality crystallographic data from homologous compounds to offer deep insights into its molecular geometry, crystal packing, and the implications for drug design and development.

Part 1: Rationale for Predictive Structural Analysis

In crystallographic and medicinal chemistry research, it is common for a specific molecule of interest to lack a published crystal structure. In such cases, the principle of structural analogy becomes a powerful predictive tool. By examining the crystal structures of compounds differing by only minor functional group changes, one can reliably infer key structural parameters. This approach is grounded in the understanding that the core scaffold largely dictates the fundamental geometry and packing motifs.

For this guide, we will draw heavily upon the experimentally determined crystal structure of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde and other similar pyrazoles.[1][2] The substitution at the 3-position (methyl) and 5-position (phenoxy vs. phenyl) are electronically and sterically similar enough to allow for a high-confidence prediction of the conformational and packing behavior of the title compound.

Part 2: Synthesis and Crystallization Workflow

The synthesis of pyrazole-4-carbaldehydes is reliably achieved through the Vilsmeier-Haack reaction, a versatile method for formylating activated aromatic and heterocyclic compounds.[3][4] The causality behind this choice is its high efficiency and regioselectivity for the C4 position of the pyrazole ring, which is activated by the phenyl and methyl substituents.

Experimental Protocol: Synthesis

A generalized, self-validating protocol for synthesizing the pyrazole core is as follows:

-

Preparation of the Vilsmeier Reagent: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with constant stirring. The formation of the solid Vilsmeier reagent indicates a successful reaction.

-

Hydrazone Formation (Precursor Synthesis): React an appropriate acetophenone precursor with phenylhydrazine to form the corresponding phenylhydrazone. This reaction is typically straightforward and serves as the substrate for cyclization.

-

Cyclization and Formylation: Dissolve the phenylhydrazone (1 eq.) in DMF and add it slowly to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The consumption of the hydrazone starting material validates the reaction's progression.

-

Work-up and Purification: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

-

Final Product: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the target carbaldehyde.

Experimental Protocol: Single Crystal Growth

Obtaining X-ray quality single crystals is critical. The method of slow evaporation is a reliable choice for compounds of this type.[1]

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., ethanol, or a mixture of DMF and ethanol). The key is to find a solvent in which the compound is moderately soluble.

-

Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature over several days to weeks.

-

Crystal Harvesting: Once well-formed, plate-like crystals appear, carefully harvest them from the mother liquor.

Synthesis and Crystallization Workflow Diagram

Caption: Workflow for Synthesis and Single Crystal Growth.

Part 3: Predicted Crystallographic and Structural Analysis

Based on high-quality data from structurally homologous pyrazoles, the following crystallographic parameters and molecular features are predicted for this compound.[1][5][6]

Table 1: Predicted Crystallographic Data

| Parameter | Predicted Value / Type | Rationale / Comparative Source |

| Chemical Formula | C₁₁H₁₀N₂O | Based on the chemical structure.[7] |

| Molecular Weight | 186.21 g/mol | Calculated from the formula.[7] |

| Crystal System | Monoclinic | A common crystal system for this class of compounds.[1][5][6] |

| Space Group | P2₁/c | This centrosymmetric space group is frequently observed for related pyrazole structures.[1][2] |

| Z (Molecules/Unit Cell) | 4 | Consistent with the P2₁/c space group for molecules of this size.[1][5] |

| Calculated Density | ~1.30 - 1.35 g/cm³ | Typical range for organic molecules of this composition. |

| Hydrogen Bond Acceptors | 2 (Aldehyde Oxygen, Pyridine-like N2) | Key for intermolecular interactions and drug-receptor binding. |

| Hydrogen Bond Donors | 0 | The absence of donors limits classical hydrogen bonding motifs. |

Molecular Geometry Insights

-

Core Planarity: The central pyrazole ring is expected to be essentially planar. This aromatic core provides a rigid scaffold, which is a desirable trait in drug design for reducing conformational entropy upon binding to a target.

-

Ring Torsion: The most significant conformational feature will be the dihedral (twist) angle between the pyrazole ring and the C5-phenyl ring. In analogous structures, this angle typically ranges from 20° to 55°.[1][6] This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole core. This non-coplanar arrangement is critical as it presents a distinct three-dimensional shape for molecular recognition by protein targets.

-

Aldehyde Orientation: The C4-carbaldehyde group is predicted to be nearly co-planar with the pyrazole ring, with a slight twist of <10°.[2] This planarity maximizes conjugation and influences the electronic properties of the molecule. The oxygen atom serves as a primary hydrogen bond acceptor.

Supramolecular Assembly and Crystal Packing

The crystal packing is a self-validating system dictated by a network of weak, non-covalent interactions. The absence of strong hydrogen bond donors means that C-H···O and C-H···π interactions, along with π-π stacking, will be the dominant forces governing the supramolecular architecture.

-

C-H···O Interactions: The aldehyde oxygen is a potent hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds will form between the aldehyde oxygen of one molecule and aromatic C-H groups (from the phenyl ring) of a neighboring molecule. These interactions often link molecules into chains or dimers.[3][6]

-

π-π Stacking: The planar, electron-rich pyrazole and phenyl rings are prime candidates for π-π stacking interactions. These are expected to be offset or slipped-parallel stacking arrangements, with centroid-to-centroid distances of approximately 3.8-3.9 Å, contributing significantly to the crystal's stability.[1]

Diagram of Predicted Intermolecular Interactions

Caption: Dominant intermolecular forces in the crystal lattice.

Part 4: Implications for Drug Development

The predicted structural features of this compound provide critical insights for drug development professionals:

-

Scaffold Rigidity and Conformation: The rigid, planar pyrazole core coupled with the twisted phenyl ring creates a well-defined 3D structure. This reduces the entropic penalty of binding to a biological target, potentially increasing binding affinity.

-

Key Interaction Points: The aldehyde oxygen and the pyridine-like N2 atom of the pyrazole ring are key hydrogen bond acceptors. These are the primary points for engineering specific interactions with amino acid residues (e.g., Ser, Thr, Asn, Gln) in a protein's active site.

-

Lipophilicity and Solubility: The presence of the phenyl group contributes to the molecule's lipophilicity. The exposed polar aldehyde and nitrogen atoms provide some capacity for hydrogen bonding with water, creating a balance that is crucial for pharmacokinetic properties like cell permeability and solubility.

-

Synthetic Handle: The aldehyde group is a versatile synthetic handle. It can be readily converted into other functional groups (e.g., amines via reductive amination, acids via oxidation, or complex heterocycles via condensation reactions) to build a library of derivatives for structure-activity relationship (SAR) studies.[8]

References

-

Girisha, M., Shahani, T., Kumar, H. V., & Lokanath, N. K. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. [Link]

-

Archana, S. D., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(10), x220924. [Link]

-

Asiri, A. M., Al-Amry, K. A., & Ng, S. W. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1131. [Link]

-

International Union of Crystallography. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. CCDC 2207948: CSD Communication. [Link]

-

Xu, C. J., & Shi, Y. Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816-1819. [Link]

-

ResearchGate. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Request PDF. [Link]

-

Amanote Research. (2012). 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta. PDF. [Link]

-

Al-Omair, M. A., Ali, M. A., & El-Emam, A. A. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(4), M778. [Link]

-

Mol-Instincts. (n.d.). This compound | CAS 154927-01-2. Chemical Datasheet. [Link]

-

PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Compound Summary. [Link]

-

Chem-Impex International. (n.d.). 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde. Product Information. [Link]

Sources

- 1. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde - Lookchem [lookchem.com]

- 5. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS 154927-01-2 [matrix-fine-chemicals.com]

- 8. chemimpex.com [chemimpex.com]

Physicochemical properties of "1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde"

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and potential applications of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and drug discovery, owing to the established biological significance of the pyrazole scaffold. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecular architectures. The presence of a reactive aldehyde group facilitates a variety of chemical transformations, making it a valuable precursor for the generation of diverse compound libraries for drug screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution.

Chemical Structure and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 154927-01-2 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Light orange crystalline powder | [2] |

| Canonical SMILES | CN1N=CC(=C1C2=CC=CC=C2)C=O | [1] |

| InChI Key | DLMVCAXLQMJYHP-UHFFFAOYSA-N | [1] |

Experimentally Determined and Predicted Properties

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the synthesis of pyrazole-4-carbaldehydes.[4][5][6][7][8] This reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

General Vilsmeier-Haack Synthesis Workflow

The synthesis of this compound can be conceptually approached through the Vilsmeier-Haack formylation of a suitable precursor. A general workflow is outlined below.

Caption: Generalized workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of similar pyrazole derivatives.[2][9][10] Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve optimal yields.

Materials:

-

1-methyl-5-phenyl-1H-pyrazole (precursor)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve the precursor, 1-methyl-5-phenyl-1H-pyrazole (1 equivalent), in anhydrous dichloromethane (DCM).

-

Add the solution of the precursor dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for this compound were not found in the initial searches, the expected spectral data can be inferred from the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the methyl, phenyl, pyrazole, and aldehyde protons. Based on data for a similar compound, 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the following chemical shifts can be anticipated:[3]

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Pyrazole proton (C3-H): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm.

-

Phenyl protons (-C₆H₅): A multiplet in the range of δ 7.2-7.8 ppm.

-

Methyl protons (-CH₃): A singlet around δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected chemical shifts, based on the aforementioned related structure, are:[3]

-

Aldehyde carbon (-CHO): A signal in the downfield region, around δ 185-190 ppm.

-

Pyrazole ring carbons: Signals between δ 110-155 ppm.

-

Phenyl ring carbons: Signals in the aromatic region, typically between δ 125-140 ppm.

-

Methyl carbon (-CH₃): A signal in the upfield region, around δ 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

-

C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 186, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[11] Derivatives of pyrazole-4-carbaldehyde are valuable intermediates in the synthesis of compounds with potential biological activities.

Caption: Potential synthetic pathways and associated biological activities of this compound derivatives.

Precursor for Bioactive Molecules

The aldehyde functionality of this compound serves as a handle for a variety of chemical modifications, leading to the synthesis of diverse libraries of compounds for biological screening. For instance, condensation reactions with various amines can yield a range of Schiff bases, which are known to possess antimicrobial and anti-inflammatory properties.[2]

Antimicrobial and Antitumor Potential

Numerous studies have highlighted the antimicrobial and antitumor activities of pyrazole derivatives.[2][12][13][14] While specific data for this compound is limited, its structural features suggest that it could serve as a valuable starting material for the development of novel agents in these therapeutic areas. Further derivatization and subsequent biological evaluation are warranted to explore its full potential.

Conclusion

This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of the aldehyde group, makes it an attractive building block for the creation of novel and diverse molecular entities. Although a comprehensive experimental characterization of its physicochemical properties is not yet fully documented in the public domain, this guide provides a solid foundation based on established chemical principles and data from closely related analogues. Further research into the specific biological activities of this compound and its derivatives is highly encouraged and holds the promise of uncovering new therapeutic leads.

References

-

Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. (2023, September 5). [Link]

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC - NIH. [Link]

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

-

Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [Link]

-

This compound | CAS 154927-01-2. [Link]

-

Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - MDPI. [Link]

-

3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. [Link]

-

1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. [Link]

-

Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - NIH. [Link]

-

Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry - ResearchGate. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. [Link]

-

General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol - ResearchGate. [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]

-

Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm] - ResearchGate. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. [Link]

-

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Optional[1H NMR] - Spectrum. [Link]

-

Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC - PubMed Central. [Link]

-

and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study - SciSpace. [Link]

-

1H-Pyrazole - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. jpsionline.com [jpsionline.com]

- 3. rsc.org [rsc.org]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

An In-depth Technical Guide to the Degradation Pathways of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential degradation pathways of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct research on the degradation of this specific molecule, this guide synthesizes information from analogous structures, particularly the widely studied phenylpyrazole insecticide fipronil, and fundamental principles of chemical and biological degradation. The predicted pathways include oxidation of the aldehyde group and phenyl ring, N-demethylation, and pyrazole ring cleavage through both abiotic and biotic mechanisms. This document aims to serve as a foundational resource for researchers investigating the environmental fate, metabolic profile, and stability of this and structurally related compounds.

Introduction

This compound is a versatile heterocyclic aldehyde with significant applications in medicinal chemistry and materials science. Its pyrazole core is a "privileged scaffold" found in numerous biologically active compounds, including anti-inflammatory drugs, anticancer agents, and pesticides.[1][2] The aldehyde functional group provides a reactive handle for further synthetic modifications, making it a valuable intermediate in drug discovery and development.[3] Understanding the degradation pathways of this molecule is crucial for assessing its environmental persistence, metabolic fate in biological systems, and potential for bioaccumulation or transformation into more or less active or toxic compounds.

This guide will explore the probable biotic and abiotic degradation routes of this compound, drawing parallels with the known degradation of other phenylpyrazole compounds and the inherent reactivity of its constituent functional groups.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by oxidation, reduction, hydrolysis, and photolysis. These transformations can be mediated by environmental factors (abiotic degradation) or by enzymatic processes in living organisms (biotic degradation).

Oxidation: A Primary Transformation Route

Oxidation is expected to be a major degradation pathway, targeting the aldehyde group, the phenyl ring, and the pyrazole ring itself.

-

Oxidation of the Aldehyde Group: The formyl group at the 4-position of the pyrazole ring is highly susceptible to oxidation, leading to the formation of 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. This transformation can be mediated by various oxidizing agents in the environment and is a common metabolic reaction catalyzed by aldehyde dehydrogenases in biological systems. The conversion of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a well-documented chemical transformation.[4]

-

Hydroxylation of the Phenyl Ring: The phenyl group is a target for hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) monooxygenases.[5][6] This reaction introduces a hydroxyl group onto the aromatic ring, typically at the para-position, to increase water solubility and facilitate excretion.[7] The resulting phenolic metabolite can then undergo further conjugation reactions (Phase II metabolism).

-

Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a substrate for oxidation. In vivo studies on pyrazole have shown that it can be oxidized to 4-hydroxypyrazole by cytochrome P-450.[8] While the 4-position in the target molecule is substituted, oxidation could potentially occur at other positions on the pyrazole ring, although this is generally less favored.

digraph "Oxidative Degradation Pathways" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];

node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial"];

A [label="1-methyl-5-phenyl-1H-\npyrazole-4-carbaldehyde"];

B [label="1-methyl-5-phenyl-1H-\npyrazole-4-carboxylic acid"];

C [label="1-methyl-5-(4-hydroxyphenyl)-1H-\npyrazole-4-carbaldehyde"];

D [label="Further Conjugation"];

A -> B [label="Aldehyde Oxidation"];

A -> C [label="Phenyl Hydroxylation\n(Cytochrome P450)"];

C -> D;

}

Figure 2: Predicted N-demethylation pathway.

Pyrazole Ring Cleavage: Microbial and Photochemical Degradation

The pyrazole ring, while aromatic and relatively stable, can be cleaved under certain conditions, particularly through microbial action or photolysis.

-

Microbial Degradation: Various microorganisms have been shown to degrade pyrazole-containing compounds.[9] While the complete mineralization of the pyrazole ring is a complex process, it is known to occur. The initial steps may involve hydroxylation and subsequent ring opening. For instance, the biodegradation of the pyrazolone antipyrine has been shown to involve ring cleavage.[10]

-

Photodegradation: Phenylpyrazole compounds are known to undergo photodegradation in the environment.[11] The absorption of UV radiation can lead to the formation of reactive intermediates that can undergo various transformations, including ring cleavage. Photochemical reactions of aromatic aldehydes can also lead to the formation of radical species, which could initiate further degradation reactions.[10]

```dot

digraph "Ring Cleavage Pathways" {

graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];